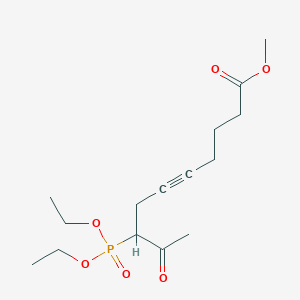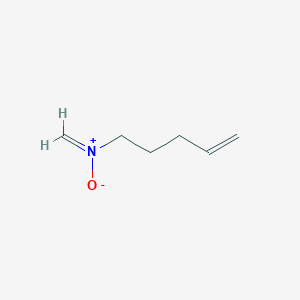
N-(Pent-4-en-1-yl)methanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pent-4-en-1-yl)methanimine N-oxide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.158 g/mol . It is also known by its alternative name, 4-Penten-1-amine, N-methylene-, N-oxide . This compound is characterized by the presence of an imine group (N=CH) and an N-oxide functional group, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of N-(Pent-4-en-1-yl)methanimine N-oxide typically involves the reaction of 4-penten-1-amine with formaldehyde and hydrogen peroxide . The reaction conditions include:
Reactants: 4-penten-1-amine, formaldehyde, hydrogen peroxide
Solvent: Water or an organic solvent like methanol
Temperature: Room temperature to moderate heating
Catalyst: Acidic or basic catalyst to facilitate the reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(Pent-4-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include amines, substituted imines, and further oxidized N-oxides .
Aplicaciones Científicas De Investigación
N-(Pent-4-en-1-yl)methanimine N-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(Pent-4-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
N-(Pent-4-en-1-yl)methanimine N-oxide can be compared with other similar compounds, such as:
N-(Pent-4-en-1-yl)methanimine: Lacks the N-oxide group, making it less reactive in redox reactions.
4-Penten-1-amine: Lacks both the imine and N-oxide groups, making it less versatile in chemical reactions.
N-Methyl-4-penten-1-amine N-oxide: Similar structure but with a methyl group, affecting its reactivity and biological activity.
Propiedades
Número CAS |
119993-10-1 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N-pent-4-enylmethanimine oxide |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6-7(2)8/h3H,1-2,4-6H2 |
Clave InChI |
JHEXXVVKFDAOCW-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC[N+](=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


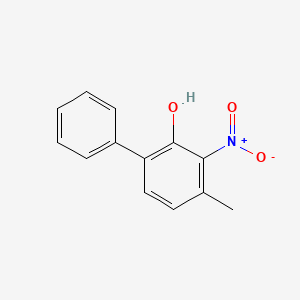
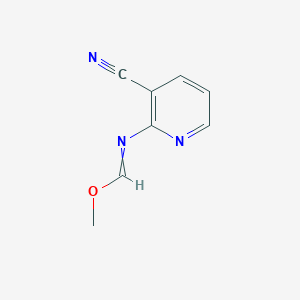
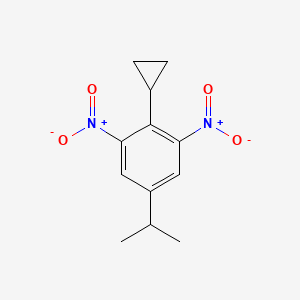
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
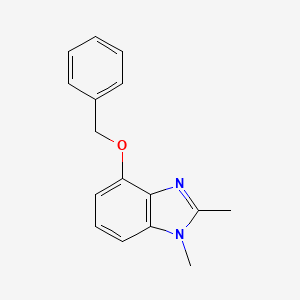
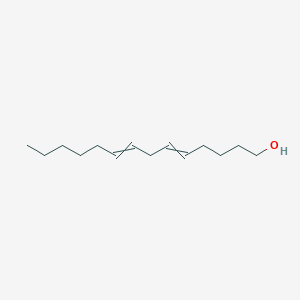
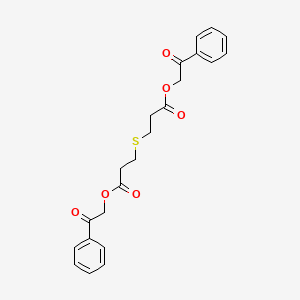
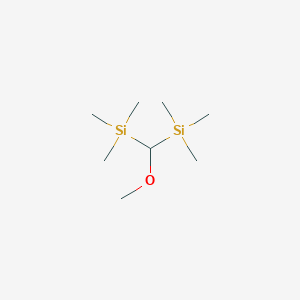
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
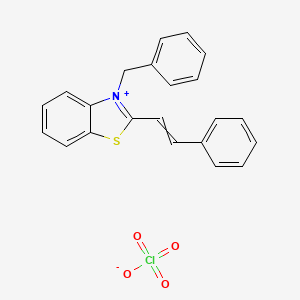
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
